[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
3-Deazauridine 5’-triphosphate is a structural analog of uridine, a nucleoside that plays a crucial role in the biosynthesis of ribonucleic acid (RNA). This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase . This inhibition is significant in various biochemical and pharmacological contexts, particularly in cancer research and antiviral studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deazauridine 5’-triphosphate typically involves the conversion of 3-Deazauridine to its triphosphate form This process includes phosphorylation steps that require specific reagents and conditionsSubsequent steps involve deprotection and further phosphorylation to achieve the triphosphate form .
Industrial Production Methods: Industrial production of 3-Deazauridine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and stringent quality control measures to monitor the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Deazauridine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .
Scientific Research Applications
3-Deazauridine 5’-triphosphate has numerous applications in scientific research, including:
Chemistry: Used as a biochemical tool to study enzyme inhibition and nucleoside metabolism.
Biology: Employed in studies of RNA synthesis and function, particularly in the context of viral replication.
Mechanism of Action
The primary mechanism of action of 3-Deazauridine 5’-triphosphate involves the inhibition of cytidine triphosphate synthetase. This enzyme is crucial for the biosynthesis of cytidine-5’-triphosphate, a key component of RNA. By inhibiting this enzyme, 3-Deazauridine 5’-triphosphate effectively reduces the availability of cytidine-5’-triphosphate, thereby inhibiting RNA synthesis. This mechanism is particularly relevant in cancer cells, where rapid RNA synthesis is essential for cell proliferation .
Comparison with Similar Compounds
Uridine: A naturally occurring nucleoside involved in RNA synthesis.
Cytidine: Another nucleoside that plays a crucial role in RNA and DNA synthesis.
5-Azacytidine: A nucleoside analog used in cancer therapy for its ability to inhibit DNA methylation.
Uniqueness: 3-Deazauridine 5’-triphosphate is unique due to its specific inhibition of cytidine triphosphate synthetase, which distinguishes it from other nucleoside analogs. This unique mechanism of action makes it a valuable tool in both cancer and antiviral research .
Properties
IUPAC Name |
[[5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDFCHDBYVXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO15P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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